molecular formula C7H12 B1199111 Norcarane CAS No. 286-08-8

Norcarane

Cat. No. B1199111
CAS RN: 286-08-8
M. Wt: 96.17 g/mol
InChI Key: WPHGSKGZRAQSGP-KNVOCYPGSA-N
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Description

Norcarane, also known as bicyclo [4.1.0]heptane, is a colorless liquid . It is an organic compound that is prepared using the Simmons–Smith reaction, which involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .


Synthesis Analysis

Norcarane is synthesized using the Simmons–Smith reaction . In a study, ten norcaranes monosubstituted α to the cyclopropane were prepared in three-step, diastereoselective syntheses as advanced probes . Four of these compounds were examined in enzyme binding experiments to evaluate their potential as probe substrates .


Molecular Structure Analysis

The molecular formula of Norcarane is C7H12 . Its average mass is 96.170 Da and its monoisotopic mass is 96.093903 Da .


Chemical Reactions Analysis

Norcarane is a mechanistic probe of monooxygenase enzymes that can detect the presence of cationic or radical intermediates . It is used to determine the metalloenzyme and reaction mechanism used to oxidize alkanes .


Physical And Chemical Properties Analysis

Norcarane has a molar mass of 96.173 g·mol−1 . It has a density of 0.914 g/ml . The boiling point of Norcarane is between 116 to 117 °C .

Mechanism of Action

The addition of substituents around the bicycloheptane ring of the norcarane scaffold can assist in improving enzyme binding affinity and thus improve the regioselectivity of oxidation .

Safety and Hazards

When handling Norcarane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Substituted norcaranes are being developed as advanced probes for enzyme mechanisms . The addition of substituents around the bicycloheptane ring of the norcarane scaffold can assist in improving enzyme binding affinity and thus improve the regioselectivity of oxidation . This could lead to more effective use of norcarane in detecting the presence of cationic or radical intermediates in monooxygenase enzymes .

properties

CAS RN

286-08-8

Product Name

Norcarane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

bicyclo[4.1.0]heptane

InChI

InChI=1S/C7H12/c1-2-4-7-5-6(7)3-1/h6-7H,1-5H2

InChI Key

WPHGSKGZRAQSGP-KNVOCYPGSA-N

Isomeric SMILES

C1CC[C@H]2C[C@H]2C1

SMILES

C1CCC2CC2C1

Canonical SMILES

C1CCC2CC2C1

synonyms

norcarane

Origin of Product

United States

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